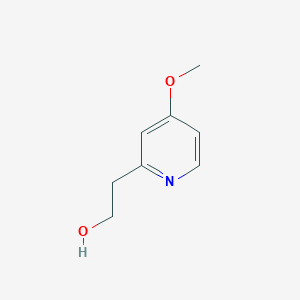
2-methyl-1H-1,3-benzodiazole-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1H-1,3-benzodiazole-5-sulfonamide, also known as MBDS, is a heterocyclic organic compound and a derivative of 1,3-benzodiazole. It is a colorless solid that is soluble in water and is used in a variety of industrial and laboratory applications. MBDS is a versatile compound that has been studied extensively for its unique properties and applications.
科学的研究の応用
2-methyl-1H-1,3-benzodiazole-5-sulfonamide has been used extensively in scientific research, particularly in the fields of chemistry and biochemistry. It has been used as a reactant in a variety of organic syntheses, as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of pharmaceuticals. In addition, this compound has been used in a variety of biochemical studies, including the study of enzyme kinetics, protein structure, and DNA structure.
作用機序
The mechanism of action of 2-methyl-1H-1,3-benzodiazole-5-sulfonamide is not well understood, but it is believed to involve the formation of a diazonium salt. This salt can then react with a variety of other compounds to form a variety of products. For example, this compound can react with amines to form amides, with alcohols to form esters, and with carboxylic acids to form carboxylic acid derivatives.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties, as well as potential applications in the treatment of diabetes and obesity. In addition, this compound has been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
The use of 2-methyl-1H-1,3-benzodiazole-5-sulfonamide in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, and it is readily soluble in water. In addition, it is a versatile compound that can be used in a variety of organic syntheses. However, there are some limitations to the use of this compound in laboratory experiments. It is a relatively unstable compound, and it can be toxic if ingested in large quantities.
将来の方向性
The potential applications of 2-methyl-1H-1,3-benzodiazole-5-sulfonamide are vast, and there are many future directions for research. One potential avenue of research is the development of new synthesis methods for this compound. In addition, further research is needed to explore the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of various diseases. Finally, further research is needed to explore the potential applications of this compound in the synthesis of polymers and pharmaceuticals.
合成法
2-methyl-1H-1,3-benzodiazole-5-sulfonamide can be synthesized by a variety of methods, including the reaction of 1,3-benzodiazole with sulfuric acid, the reaction of 1,3-benzodiazole with sodium hydroxide, and the reaction of 1,3-benzodiazole with chlorosulfonic acid. The most common method of synthesis is the reaction of 1,3-benzodiazole with sulfuric acid, which yields this compound in high yields.
特性
IUPAC Name |
2-methyl-3H-benzimidazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-5-10-7-3-2-6(14(9,12)13)4-8(7)11-5/h2-4H,1H3,(H,10,11)(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMNETJGBWEEEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(N-methylacetamido)methyl]benzoic acid](/img/structure/B6612658.png)

![1-[3-(dimethylamino)benzoyl]-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B6612669.png)

![3-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-1-propanamine](/img/structure/B6612680.png)



![[3-(hydroxymethyl)naphthalen-1-yl]methanol](/img/structure/B6612716.png)
